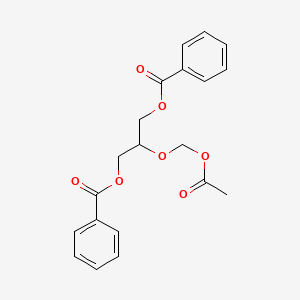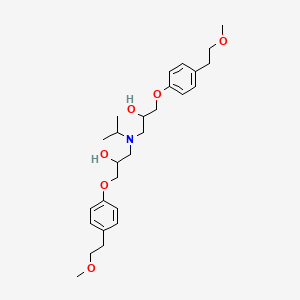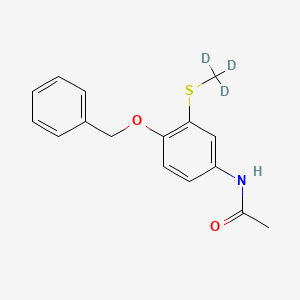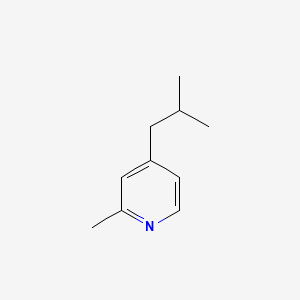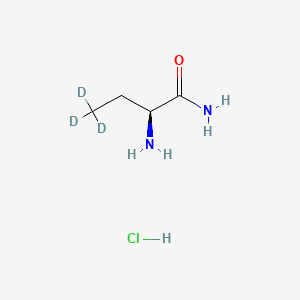![molecular formula C8H8N2O2 B563410 7-甲氧基-1H-吡咯并[2,3-c]吡啶-4-醇 CAS No. 936470-68-7](/img/structure/B563410.png)
7-甲氧基-1H-吡咯并[2,3-c]吡啶-4-醇
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“7-Methoxy-1H-pyrrolo[2,3-C]pyridin-4-OL” is a chemical compound with the molecular formula C8H8N2O . It is a derivative of pyrrolopyridine, a heterocyclic compound that is used as a building block in pharmaceuticals .
Synthesis Analysis
The synthesis of pyrrolopyridine derivatives, including “7-Methoxy-1H-pyrrolo[2,3-C]pyridin-4-OL”, often involves a ring cleavage methodology reaction . This process allows for the introduction of various functional groups to the pyridine scaffold, making it a versatile compound in medicinal chemistry .Molecular Structure Analysis
The molecular structure of “7-Methoxy-1H-pyrrolo[2,3-C]pyridin-4-OL” consists of a six-membered pyridine ring fused with a five-membered pyrrole ring . The compound has a methoxy group (-OCH3) attached to the 7th position and a hydroxyl group (-OH) attached to the 4th position .Physical And Chemical Properties Analysis
The physical and chemical properties of “7-Methoxy-1H-pyrrolo[2,3-C]pyridin-4-OL” include a molecular weight of 148.16 g/mol, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 2, and a rotatable bond count of 1 . The compound has a topological polar surface area of 37.9 Ų and a complexity of 140 .科学研究应用
神经系统疾病
7-甲氧基-1H-吡咯并[2,3-c]吡啶-4-醇在治疗神经系统疾病方面显示出希望,因为它对神经系统的潜在影响。 研究表明,这类化合物可以调节神经递质活性,这可能对阿尔茨海默病、帕金森病和癫痫等疾病有益 .
免疫系统调节
该化合物可能也具有调节免疫系统的应用。 它可能在开发新的免疫疗法中发挥作用,可能有助于治疗自身免疫性疾病并提高疫苗的功效 .
抗糖尿病活性
研究表明,7-甲氧基-1H-吡咯并[2,3-c]吡啶-4-醇可能具有抗糖尿病特性。 其机制可能涉及胰岛素释放的调节或细胞葡萄糖摄取的增强,为糖尿病治疗提供了新的途径 .
抗分枝杆菌特性
该化合物已被发现具有抗分枝杆菌活性,这使其成为对抗结核病和其他分枝杆菌感染的有价值的资产。 其对耐药菌株的疗效在正在进行的研究中尤为引起关注 .
抗病毒应用
有证据表明,7-甲氧基-1H-吡咯并[2,3-c]吡啶-4-醇具有抗病毒能力。 它可能有助于开发新型抗病毒药物,特别是针对已对现有治疗方法产生耐药性的病毒 .
抗肿瘤和抗癌潜力
对该化合物抗肿瘤和抗癌潜力的研究正在进行中。它对某些癌细胞系显示出活性,表明其在癌症治疗中的潜在用途。 具体研究突出了其对乳腺癌和肾癌亚组细胞系的有效性 .
未来方向
The future directions for “7-Methoxy-1H-pyrrolo[2,3-C]pyridin-4-OL” could involve further exploration of its biological activities and potential applications in medicinal chemistry. The development of a robust synthetic route enabling the incorporation of various functional groups on the pyridine scaffold is highly needed .
作用机制
Target of Action
It’s worth noting that similar compounds, such as 1h-pyrrolo[2,3-b]pyridine derivatives, have shown potent activities against fgfr1, 2, and 3 . FGFRs (Fibroblast Growth Factor Receptors) play a crucial role in various types of tumors, making them an attractive target for cancer therapy .
Mode of Action
Related compounds have been shown to inhibit fgfrs, which could lead to the inhibition of cell proliferation and induction of apoptosis .
Biochemical Pathways
Fgfr inhibitors generally affect the ras–mek–erk, plcg, and pi3k–akt signaling pathways . These pathways regulate organ development, cell proliferation and migration, angiogenesis, and other processes .
Result of Action
Related compounds have been shown to inhibit breast cancer cell proliferation and induce apoptosis .
生化分析
Biochemical Properties
7-Methoxy-1H-pyrrolo[2,3-C]pyridin-4-OL plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the primary interactions involves the fibroblast growth factor receptor (FGFR) family, which includes FGFR1, FGFR2, FGFR3, and FGFR4 . The compound exhibits inhibitory activity against these receptors, with varying degrees of potency. For instance, it has been shown to inhibit FGFR1 with an IC50 value of 7 nM . This interaction is crucial as FGFR signaling pathways are involved in cell proliferation, differentiation, and survival.
Cellular Effects
The effects of 7-Methoxy-1H-pyrrolo[2,3-C]pyridin-4-OL on various cell types and cellular processes are profound. In vitro studies have demonstrated that this compound inhibits the proliferation of breast cancer 4T1 cells and induces apoptosis . Additionally, it significantly reduces the migration and invasion abilities of these cells . The compound influences cell signaling pathways, including the RAS-MEK-ERK, PLCγ, and PI3K-Akt pathways, which are critical for cell growth and survival . By modulating these pathways, 7-Methoxy-1H-pyrrolo[2,3-C]pyridin-4-OL can alter gene expression and cellular metabolism, leading to its potential use in cancer therapy.
Molecular Mechanism
At the molecular level, 7-Methoxy-1H-pyrrolo[2,3-C]pyridin-4-OL exerts its effects through several mechanisms. It binds to the FGFRs, inhibiting their kinase activity and preventing the autophosphorylation of tyrosine residues in the cytoplasmic tail . This inhibition disrupts downstream signaling pathways, such as RAS-MEK-ERK and PI3K-Akt, which are essential for cell proliferation and survival . Additionally, the compound may influence gene expression by modulating transcription factors and other regulatory proteins involved in these pathways.
Temporal Effects in Laboratory Settings
The stability and degradation of 7-Methoxy-1H-pyrrolo[2,3-C]pyridin-4-OL in laboratory settings are critical for understanding its long-term effects on cellular function. Studies have shown that the compound remains stable under various conditions, maintaining its inhibitory activity over time . Prolonged exposure to the compound may lead to changes in cellular responses, including alterations in gene expression and metabolic activity. These temporal effects are essential for determining the optimal conditions for its use in research and therapeutic applications.
Dosage Effects in Animal Models
The effects of 7-Methoxy-1H-pyrrolo[2,3-C]pyridin-4-OL vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth and reduces cancer cell proliferation . Higher doses may result in toxic or adverse effects, including damage to normal tissues and organs . It is crucial to determine the therapeutic window for this compound to maximize its efficacy while minimizing potential side effects.
Metabolic Pathways
7-Methoxy-1H-pyrrolo[2,3-C]pyridin-4-OL is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound’s metabolism may influence its bioavailability and efficacy in vivo . Understanding these metabolic pathways is essential for optimizing the compound’s therapeutic potential and minimizing any adverse effects.
Transport and Distribution
The transport and distribution of 7-Methoxy-1H-pyrrolo[2,3-C]pyridin-4-OL within cells and tissues are critical for its activity and function. The compound interacts with specific transporters and binding proteins that facilitate its uptake and distribution . These interactions may influence the compound’s localization and accumulation in target tissues, affecting its therapeutic efficacy.
Subcellular Localization
The subcellular localization of 7-Methoxy-1H-pyrrolo[2,3-C]pyridin-4-OL is essential for understanding its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . These localization patterns can influence the compound’s interactions with biomolecules and its overall efficacy in biochemical and therapeutic applications.
属性
IUPAC Name |
7-methoxy-1H-pyrrolo[2,3-c]pyridin-4-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O2/c1-12-8-7-5(2-3-9-7)6(11)4-10-8/h2-4,9,11H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKUWKIKHLJCCNZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C2=C1NC=C2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60652600 |
Source


|
| Record name | 7-Methoxy-1H-pyrrolo[2,3-c]pyridin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60652600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
936470-68-7 |
Source


|
| Record name | 7-Methoxy-1H-pyrrolo[2,3-c]pyridin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60652600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


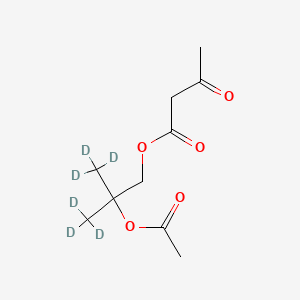
![1-[(tert-Butyldimethylsilyl)oxy]-2-methyl-2-propanol-d6](/img/structure/B563330.png)
![1-[(tert-Butyldimethylsilyl)oxy]-2-methyl-2-acetoxypropanol-d6](/img/structure/B563331.png)



